molecular formula C20H24N2O3S2 B2657046 (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one CAS No. 476666-58-7

(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one

Cat. No. B2657046
CAS RN: 476666-58-7
M. Wt: 404.54
InChI Key: VAWHKRZHLMSOPU-VKAVYKQESA-N
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Description

(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N2O3S2 and its molecular weight is 404.54. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one, as a derivative of Thiazolidinone, has been investigated for its antioxidant properties. In a study focusing on Thiazolidinone derivatives, these compounds were tested as antioxidants for local base stock. Their efficiency was evaluated by monitoring changes in total acid number and viscosity, revealing a specific efficiency order among the derivatives. Quantum chemical parameters like the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap (EHOMO-ELUMO) were calculated, aligning with the experimental results (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

Supramolecular Structures and Hydrogen Bonding

The supramolecular structures of various Thiazolidin-4-ones, including derivatives similar to the compound , were studied to understand their hydrogen bonding patterns. These studies provide insights into the molecular interactions and crystal structures of these compounds, which are essential for understanding their chemical behavior and potential applications in various fields (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Antimicrobial and Anticancer Potential

Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. One study demonstrated that specific derivatives showed significant activity against microbial agents and cancer cells, indicating their potential use in medical applications (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Novel Applications in Photodynamic Therapy

A specific derivative of Thiazolidin-4-one was synthesized and characterized for its potential in photodynamic therapy, a treatment method for cancer. The study focused on its spectroscopic, photophysical, and photochemical properties, highlighting its high singlet oxygen quantum yield, which is crucial for its effectiveness in this therapeutic approach (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Analysis

Further research has been conducted on the synthesis and molecular structure of Thiazolidin-4-one derivatives. These studies involve the exploration of various synthetic pathways and the detailed analysis of molecular structures using techniques like X-ray diffraction. Such research provides a foundational understanding of the chemical nature and potential applications of these compounds (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011).

properties

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-25-16-8-5-7-15(13-16)14-17-19(24)22(20(26)27-17)12-6-9-18(23)21-10-3-2-4-11-21/h5,7-8,13-14H,2-4,6,9-12H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWHKRZHLMSOPU-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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